6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 249.14 g/mol. This compound is classified as a pyrimidine derivative, featuring a piperidine moiety that contributes to its chemical properties and potential biological activities. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology, due to its ability to act as a building block in the synthesis of more complex molecules and its potential interactions with biological targets .
The synthesis of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves several key steps:
This synthetic route allows for variations in reaction conditions, such as temperature and solvent choice, which can influence yield and purity .
The molecular structure of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be described as follows:
InChI=1S/C9H13ClN4.2ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,12,13,14);2*1H
.This structure contributes to its unique chemical properties and potential interactions with biological systems .
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to explore different biological activities or improve its properties .
The physical and chemical properties of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride include:
Property | Value |
---|---|
Molecular Weight | 249.14 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water due to dihydrochloride salt formation |
Appearance | Typically appears as a white crystalline solid |
These properties are critical for understanding how the compound behaves in different environments and its suitability for various applications .
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several notable scientific applications:
Research continues to explore its full range of applications and potential benefits .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4